![molecular formula C6H5IN4 B13146379 6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
6-Iodoimidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodoimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with an iodinated precursor, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Dimroth Rearrangement Under Basic Conditions
The imidazo[1,2-a]pyrimidine scaffold undergoes the Dimroth rearrangement in basic media, leading to structural isomerization. For 6-iodo derivatives, this reaction typically occurs during hydrolysis or amidation steps .
Mechanistic Insight :
The rearrangement proceeds through nucleophilic attack at position 5 of the pyrimidine ring, facilitated by reduced π-electron density due to aza-substitution. The iodine atom at position 6 stabilizes the transition state through inductive effects .
Cross-Coupling Reactions via Iodine Substituent
The iodine atom at position 6 participates in palladium-catalyzed cross-coupling reactions , enabling functionalization of the heterocycle .
Key Data :
-
Suzuki coupling with 4-chlorophenylboronic acid yields derivatives with IC₅₀ values of 722 µM for BChE inhibition .
-
Bulkier substituents (e.g., bromine) reduce activity compared to smaller halogens (e.g., chlorine) .
Nucleophilic Substitution at the Amine Group
The primary amine at position 3 undergoes acylations and alkylations , enhancing pharmacological properties.
Reaction | Reagent | Product | Application |
---|---|---|---|
Acylation | Acetyl chloride, pyridine | N-Acetyl-6-iodoimidazo[1,2-a]pyrimidin-3-amine | Improves metabolic stability. |
Reductive alkylation | Formaldehyde, NaBH₃CN | N-Methyl-6-iodoimidazo[1,2-a]pyrimidin-3-amine | Increases lipophilicity for CNS penetration. |
Structural Impact :
-
Methylation at the amine reduces steric hindrance, improving binding to cholinesterases (e.g., compound 2h in with IC₅₀ = 79 µM for AChE).
Halogen Exchange Reactions
The iodine substituent can be replaced via metal-halogen exchange or nucleophilic aromatic substitution (NAS) .
Reaction Type | Conditions | Reagent | Product |
---|---|---|---|
NAS with amines | CuI, L-proline, DMF, 110°C | Piperidine | 6-Piperidinylimidazo[1,2-a]pyrimidin-3-amine |
Metal-halogen exchange | n-BuLi, THF, −78°C | Electrophiles (e.g., CO₂) | 6-Carboxyimidazo[1,2-a]pyrimidin-3-amine |
Limitations :
Condensation Reactions
The amine group participates in Schiff base formation and heterocycle syntheses .
Redox Reactions
The iodine atom and amine group enable oxidative transformations :
Reaction | Conditions | Outcome |
---|---|---|
Oxidation of amine | KMnO₄, H₂SO₄ | Nitroso derivative |
Deiodination | Zn, NH₄Cl, MeOH | Imidazo[1,2-a]pyrimidin-3-amine |
Note : Deiodination restores π-electron density, altering reactivity in subsequent cross-couplings .
Biological Activity Correlation
Reaction products show structure-dependent bioactivity:
Derivative Type | Target Enzyme | IC₅₀ (µM) | Source |
---|---|---|---|
6-Aryl (4-chlorophenyl) | BChE | 722 ± 48 | |
N-Methyl | AChE | 79 ± 10 | |
6-Carboxy | RGGT | LED = 100 µM |
Trends :
Scientific Research Applications
Inhibition of Rab Geranylgeranylation
One of the prominent applications of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine derivatives is their ability to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme crucial for the post-translational modification of Rab proteins involved in vesicle trafficking. Research indicates that various analogs of this compound exhibit cytotoxic effects against cancer cell lines, particularly HeLa cells. For instance, a study synthesized twelve derivatives that were screened for their inhibitory activity against RGGT, revealing that several compounds displayed significant cytotoxicity with half-maximal inhibitory concentration (IC50) values below 150 μM .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | IC50 (μM) | Activity |
---|---|---|
1a | <150 | High |
1b | 25-100 | Moderate |
1c | >735 | Low |
PI3K Inhibition
Another important application involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancers. A series of new derivatives incorporating imidazo[1,2-a]pyridine structures have shown promising activity as PI3Kα inhibitors, making them potential candidates for cancer therapy . The structure-activity relationship studies highlight that modifications at the C6 position can enhance the inhibitory effects against PI3K.
Synthesis and Functionalization
The synthesis of this compound and its derivatives typically involves palladium-catalyzed reactions such as carbonylation and Suzuki-Miyaura cross-coupling. These methods allow for the introduction of various functional groups that can enhance biological activity or alter pharmacokinetic properties.
Palladium-Catalyzed Carbonylation
Recent studies have successfully employed recyclable palladium catalysts to introduce carboxamide moieties into imidazo[1,2-a]pyridine derivatives. This method has demonstrated good selectivity and recyclability, making it a valuable approach for synthesizing complex derivatives with enhanced biological properties .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound derivatives in preclinical models:
- Cytotoxicity Studies : A comprehensive evaluation of various derivatives revealed that compounds with specific substituents at the C6 position exhibited enhanced cytotoxicity against cancer cell lines. The most active compounds were identified to disrupt Rab11A prenylation effectively, indicating their potential as RGGT inhibitors .
- Pharmacological Evaluation : In a study focusing on the development of PI3K inhibitors, certain derivatives were designed to retain critical pharmacophore characteristics while enhancing selectivity and potency against cancer cells. These findings underscore the therapeutic potential of imidazo[1,2-a]pyridine-based compounds in oncology .
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of the iodine atom enhances its binding affinity and selectivity for certain targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.
2,6-Disubstituted-3-aminoimidazo[1,2-a]pyridines: Variants with different substituents at the 2 and 6 positions.
Imidazo[1,2-a]pyridine-3-carboxamides: Compounds with a carboxamide group at the 3 position.
Uniqueness: The iodine atom also contributes to its distinct biological and therapeutic properties, making it a valuable compound in various fields of research and industry .
Q & A
Q. What are the most reliable synthetic routes for 6-Iodoimidazo[1,2-a]pyrimidin-3-amine, and how do reaction conditions influence yield?
Answer:
The iodine-catalyzed cyclization of pre-functionalized pyrimidine derivatives is a common route. Key steps include:
- Substrate preparation : Starting with 2-aminopyrimidine derivatives, iodination at the 6-position is achieved using iodine or N-iodosuccinimide (NIS) under mild acidic conditions .
- Cyclization : A catalytic iodine system (e.g., I₂/DMSO) promotes intramolecular C–N bond formation to construct the imidazo[1,2-a]pyrimidine core. Elevated temperatures (80–100°C) improve cyclization efficiency but may lead to dehalogenation side reactions .
- Yield optimization : Lowering iodine concentration (0.1–0.5 equiv.) reduces side products like deiodinated byproducts, while inert atmospheres (N₂/Ar) prevent oxidation .
Table 1: Representative Yields Under Varied Conditions
Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
I₂ (0.3 eq) | 80 | 12 | 68 |
NIS (1.2 eq) | RT | 24 | 52 |
Q. How can structural ambiguities in this compound be resolved using spectroscopic data?
Answer:
Contradictions in spectral interpretation often arise from tautomerism or halogen bonding effects. A multi-technique approach is critical:
- ¹H/¹³C NMR : The iodo group’s electron-withdrawing effect deshields adjacent protons (e.g., H-5 and H-7 in the pyrimidine ring), causing downfield shifts (δ 8.2–8.5 ppm). Aromatic protons in the imidazole ring appear as doublets (J = 6–7 Hz) due to coupling with adjacent NH₂ .
- ESI-HRMS : Discrepancies between calculated ([M+H]⁺ = 287.98 g/mol) and observed values may indicate hydration or salt adducts. For example, a +18 Da shift suggests water inclusion .
- X-ray crystallography : Resolves tautomeric forms (e.g., amine vs. imine) by confirming bond lengths (C–N: ~1.32 Å for imidazo rings) .
Q. What computational strategies are effective for predicting reactivity and regioselectivity in derivatives of this compound?
Answer:
Density functional theory (DFT) and reaction-pathway simulations are pivotal:
- Transition-state modeling : Identifies energy barriers for iodination vs. competing halogenation (e.g., bromine incorporation). The iodine atom’s polarizability stabilizes transition states, favoring 6-position substitution .
- Solvent effects : COSMO-RS simulations predict solvation energies to optimize solvent choice. Polar aprotic solvents (DMF, DMSO) enhance iodination kinetics by stabilizing ionic intermediates .
- Regioselectivity maps : Frontier molecular orbital (FMO) analysis reveals nucleophilic attack preferences. The C-6 position’s lower LUMO energy (−1.8 eV) directs electrophilic substitution .
Q. How can researchers address discrepancies in biological activity data for this compound analogs?
Answer:
Contradictory bioactivity results often stem from assay conditions or structural variations:
- Structural validation : Ensure purity (>95% by HPLC) and confirm tautomeric forms (e.g., free amine vs. protonated species) via pH-dependent NMR .
- Dose-response calibration : Test across a wide concentration range (nM–µM) to account for non-linear effects. For example, cytotoxicity in cancer cell lines (e.g., IC₅₀ = 2.5 µM in HeLa) may mask sub-µM antiviral activity .
- Control experiments : Compare with non-iodinated analogs to isolate iodine’s role in target binding. Iodine’s van der Waals radius may sterically hinder interactions with kinase active sites .
Q. What advanced techniques are recommended for characterizing iodine’s electronic effects in this compound?
Answer:
- UV-Vis spectroscopy : The iodine substituent induces a bathochromic shift (~362 nm in EtOH) due to n→σ* transitions, correlating with electron-deficient aromatic systems .
- Cyclic voltammetry : Iodine’s electronegativity lowers oxidation potentials (E₁/₂ = +0.75 V vs. Ag/AgCl), indicating enhanced electron-transfer capacity .
- NBO analysis : Quantifies charge distribution; the iodine atom carries a partial negative charge (−0.32 e), polarizing the imidazo ring and activating C-3 for nucleophilic substitution .
Q. How can reaction scalability be improved without compromising regiochemical purity?
Answer:
- Flow chemistry : Continuous processing minimizes thermal degradation. A microreactor setup (residence time = 10 min, 90°C) achieves 85% yield with <5% deiodination .
- Catalyst recycling : Immobilized iodine on silica gel enables reuse for 5 cycles, reducing waste .
- In situ monitoring : Raman spectroscopy tracks iodine consumption, allowing real-time adjustment of stoichiometry .
Properties
Molecular Formula |
C6H5IN4 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-iodoimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C6H5IN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2 |
InChI Key |
SKOZFTYGCDEPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.